molecular formula C11H20O3 B1296550 Ethyl 6-oxononanoate CAS No. 4144-59-6

Ethyl 6-oxononanoate

Cat. No.: B1296550
CAS No.: 4144-59-6
M. Wt: 200.27 g/mol
InChI Key: NXLGAXQMRZRNRB-UHFFFAOYSA-N
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Description

It is a light yellow oil with a molecular weight of 200.28 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.

Chemical Reactions Analysis

Ethyl 6-oxononanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-oxononanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-oxononanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The compound’s effects are mediated through its conversion to other metabolites, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Ethyl 6-oxononanoate is similar to other oxo esters such as ethyl 6-oxohexanoate and ethyl 6-oxodecanoate. it is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Similar compounds include:

These compounds share similar reactivity patterns but differ in their chain lengths and specific applications.

Properties

IUPAC Name

ethyl 6-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-7-10(12)8-5-6-9-11(13)14-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLGAXQMRZRNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338862
Record name Ethyl 6-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-59-6
Record name Nonanoic acid, 6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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